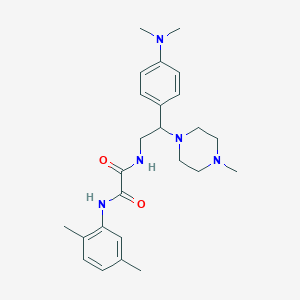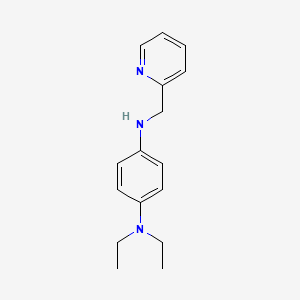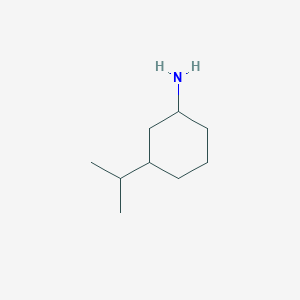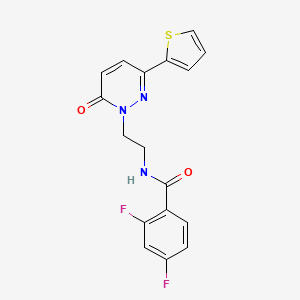![molecular formula C14H13FN4O B2406610 3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether CAS No. 478039-24-6](/img/structure/B2406610.png)
3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether” is a synthetic compound with the CAS Number: 478039-24-6 . It has a linear formula of C14H13FN4O .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13FN4O/c15-7-1-9-20-12-4-2-11(3-5-12)13-6-8-16-14-17-10-18-19(13)14/h2-6,8,10H,1,7,9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The molecular weight of this compound is 272.28 . It is a solid in physical form .Scientific Research Applications
Pharmacological Probes for the A2A Adenosine Receptor
The compound 3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether has been utilized in the development of molecular probes for the A2A adenosine receptor. These probes are based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, which displays high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). The compound has been modified to include a fluoropropyl group for (18)F incorporation, making it useful in pharmacological studies (Kumar et al., 2011).
Anticancer Agents with Unique Mechanisms
Derivatives of this compound have shown potential as anticancer agents. A study described the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, revealing their unique mechanism of action in inhibiting the binding of vincas to tubulin. This mechanism differs from other compounds as it promotes tubulin polymerization but does not bind competitively with paclitaxel, a common anticancer drug (Zhang et al., 2007).
Antimycobacterial Activity
Another application of the compound is in the field of antimicrobial agents. A study synthesized fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, which were screened against the Mycobacterium tuberculosis H37Rv strain. One of the derivatives was found to be a potent inhibitor of M. tuberculosis growth, demonstrating the potential of these compounds in antimycobacterial therapy (Abdel-Rahman et al., 2009).
Synthetic Methodology Development
Research on the synthetic methods for triazolopyrimidines, including those related to this compound, has also been a significant area of study. Developments in synthetic approaches have broadened the scope of these compounds in various medicinal applications (Fizer & Slivka, 2016).
Anti-Epileptic Activities
The compound's derivatives have been evaluated for their anti-epileptic activities. A study synthesized novel triazolopyrimidine derivatives and assessed their effectiveness against epilepsy. It was found that certain derivatives exhibited significant anti-epileptic activities, offering new avenues for epilepsy treatment (Ding et al., 2019).
Safety and Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . They are present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated over the decades . Therefore, it can be expected that the study and application of “3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether” may also continue to be a topic of interest in the future.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s known that the interaction of a compound with its targets often involves binding to specific sites on the target molecules, leading to changes in their function .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Given the potential targets and pathways, it can be inferred that the compound may have effects on immune response, oxygen sensing, and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c15-7-1-9-20-12-4-2-11(3-5-12)13-6-8-16-14-17-10-18-19(13)14/h2-6,8,10H,1,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFKBVTQDZKOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)OCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327453 |
Source


|
| Record name | 7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478039-24-6 |
Source


|
| Record name | 7-[4-(3-fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201327453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![2-[(2-cyanophenyl)sulfinyl]-N-phenylbenzenecarboxamide](/img/structure/B2406536.png)
![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)
![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)


![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
![2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406549.png)
